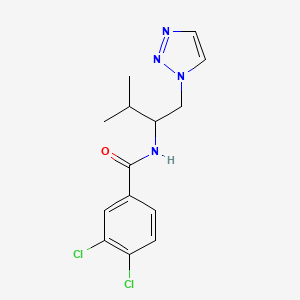

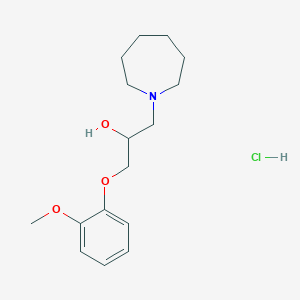

3,4-dichloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4-dichloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a triazole ring, and a dichlorobenzene ring . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, it might be synthesized through a series of reactions involving the formation of the triazole ring and the amide bond . The triazole ring could be formed through a [3+2] cycloaddition reaction between an azide and an alkyne . The amide bond could be formed through a reaction between a carboxylic acid and an amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the amide group, and the dichlorobenzene ring . The presence of these functional groups would likely result in a complex three-dimensional structure. The exact structure could be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The triazole ring might participate in various reactions, including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings might result in a relatively high melting point and boiling point. The compound might also exhibit solubility in polar solvents due to the presence of the polar amide group .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Compounds with structural similarities to 3,4-dichloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide have been explored for their potential as neuroleptic agents, indicating a research interest in psychiatric or neurological disorders. For instance, substituted benzamides have been evaluated for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, highlighting their potential in developing atypical antipsychotic medications (Norman et al., 1996).

Environmental Science Applications

In the environmental sciences, similar compounds have been used to study the photocatalytic degradation of pollutants. The investigation into the photodecomposition of propyzamide, a structurally related compound, using titanium dioxide-loaded adsorbent supports showcases the environmental cleanup potential of such chemicals (Torimoto et al., 1996).

Organic Synthesis and Material Science

Research into the synthesis of ordered polyamides via direct polycondensation of symmetric and nonsymmetric monomers indicates a broader interest in the development of new materials. This research highlights the relevance of similar compounds in creating polymers with specific structural properties (Ueda & Sugiyama, 1994).

Orientations Futures

Propriétés

IUPAC Name |

3,4-dichloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N4O/c1-9(2)13(8-20-6-5-17-19-20)18-14(21)10-3-4-11(15)12(16)7-10/h3-7,9,13H,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDVKWRTJISNOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736677.png)

![3-[3-(3,4-Dimethoxyphenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2736680.png)

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)

![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)

![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)